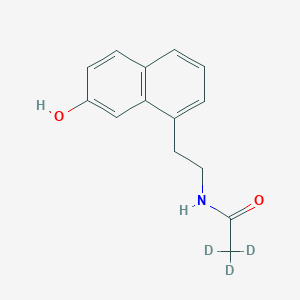

Icomethasone 21-propionate-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

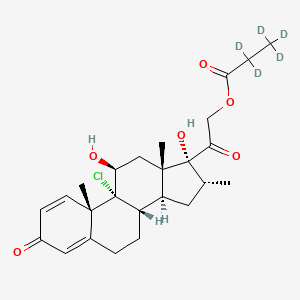

Icomethasone 21-propionate-d5 is an isotope-labeled analog of Icomethasone 21-propionate. It is a derivative of Icomethasone, which is a metabolite of Mometasone Furoate . This compound is primarily used in scientific research and is not intended for human consumption, animal usage, or food-related applications .

Análisis De Reacciones Químicas

Icomethasone 21-propionate-d5, like its non-deuterated counterpart, can undergo various chemical reactions. These include:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Aplicaciones Científicas De Investigación

Icomethasone 21-propionate-d5 is used extensively in scientific research due to its labeled isotopic nature. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.

Biology: Employed in biological studies to trace metabolic pathways and understand the behavior of similar compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of corticosteroids.

Industry: Applied in the development of new drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of Icomethasone 21-propionate-d5 is similar to that of other corticosteroids. It exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various inflammatory mediators and cytokines, which are downregulated upon binding of the compound to its receptor .

Comparación Con Compuestos Similares

Icomethasone 21-propionate-d5 is unique due to its deuterium labeling, which makes it distinct from other similar compounds. Some similar compounds include:

Beclomethasone dipropionate: Another corticosteroid used in the treatment of asthma and allergic rhinitis.

Mometasone furoate: A corticosteroid used in the treatment of inflammatory skin conditions.

Betamethasone 21-propionate-d5: Another deuterium-labeled corticosteroid used in scientific research.

These compounds share similar mechanisms of action but differ in their specific applications and molecular structures.

Propiedades

Fórmula molecular |

C25H33ClO6 |

|---|---|

Peso molecular |

470.0 g/mol |

Nombre IUPAC |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,19+,22+,23+,24+,25+/m1/s1/i1D3,5D2 |

Clave InChI |

OPNPEZLXXKGRTA-HBOHDMCUSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

SMILES canónico |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

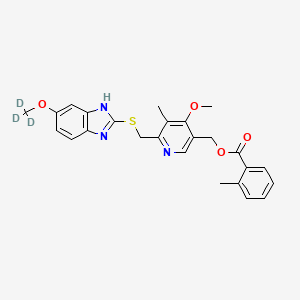

![(3S,5S,6S)-6-[2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12428581.png)

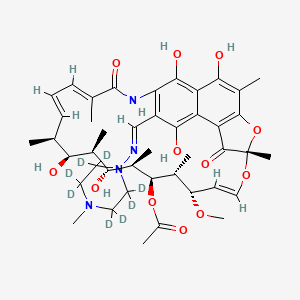

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

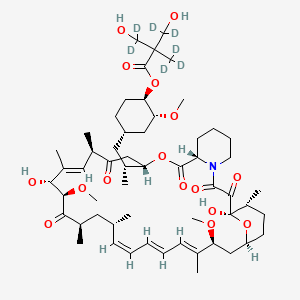

![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)